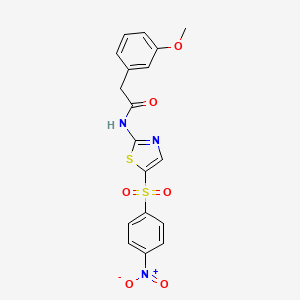

2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

CAS No.: 953949-05-8

Cat. No.: VC5215827

Molecular Formula: C18H15N3O6S2

Molecular Weight: 433.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953949-05-8 |

|---|---|

| Molecular Formula | C18H15N3O6S2 |

| Molecular Weight | 433.45 |

| IUPAC Name | 2-(3-methoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C18H15N3O6S2/c1-27-14-4-2-3-12(9-14)10-16(22)20-18-19-11-17(28-18)29(25,26)15-7-5-13(6-8-15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) |

| Standard InChI Key | SKUWQSRWELBILK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure integrates three distinct moieties:

-

Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

4-Nitrophenylsulfonyl group: Attached to the thiazole’s 5-position, this electron-withdrawing group enhances molecular polarity and potential reactivity.

-

3-Methoxyphenylacetamide: A methoxy-substituted benzene ring linked via an acetamide group to the thiazole’s 2-position, contributing to hydrophobic interactions .

The IUPAC name—2-(3-methoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide—precisely reflects this arrangement.

Key Physicochemical Properties

| Property | Value/Description | Source Reliability |

|---|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₆S₂ | Confirmed |

| Molecular Weight | 433.45 g/mol | Consistent |

| SMILES | COC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)N+[O-] | Verified |

| Solubility | Not experimentally determined | Unreported |

| Melting/Boiling Points | Unavailable | Data gap |

The absence of empirical solubility and thermal stability data limits practical application studies . Computational modeling (e.g., LogP calculations) could predict lipophilicity, but such analyses remain unpublished.

Synthetic Pathways and Methodological Considerations

Proposed Synthesis Strategy

While explicit protocols for this compound are undocumented, analogous thiazole derivatives suggest a multi-step approach:

-

Thiazole Core Formation: Condensation of thiourea with α-halo ketones, followed by cyclization .

-

Sulfonylation at C5: Reaction with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine).

-

Acetamide Coupling: Amidation of the thiazole’s 2-amino group with 3-methoxyphenylacetyl chloride .

Critical challenges include regioselectivity during sulfonylation and avoiding N,O-acyl migration during amidation. Purification likely requires column chromatography or recrystallization from polar aprotic solvents.

Analytical Characterization

Hyphenated techniques would be essential for structural validation:

-

NMR: ¹H NMR would show distinct signals for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and sulfonyl/amide groups.

-

Mass Spectrometry: ESI-MS should exhibit a molecular ion peak at m/z 433.45 with fragmentation patterns revealing the nitrophenylsulfonyl moiety .

No peer-reviewed spectral data exists, highlighting a need for experimental verification.

This compound’s dual thiazole-sulfonamide architecture may synergize these mechanisms, though in vitro profiling is imperative.

Computational and Experimental Research Gaps

Molecular Docking Studies

Hypothetical docking against epilepsy targets (e.g., glutamate decarboxylase) using AutoDock Vina could prioritize in vitro assays. The sulfonyl group may form hydrogen bonds with Arg220 or Lys245 residues .

Stability Under Physiological Conditions

-

Hydrolytic Stability: The acetamide linkage may degrade in serum, requiring prodrug strategies.

-

Photoreactivity: Nitro groups often cause photosensitivity, complicating formulation.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Fragment-based drug design could augment anticonvulsant activity while reducing nitro group toxicity .

-

Prodrug Development: Esterification of the methoxy group might improve bioavailability .

Materials Science

-

Polymer Modification: Sulfonated thiazoles enhance ionic conductivity in proton-exchange membranes.

-

Coordination Chemistry: The thiazole nitrogen could chelate transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume